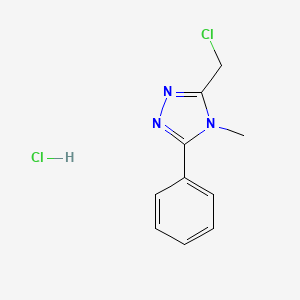

3-(chloromethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole hydrochloride

Übersicht

Beschreibung

3-(chloromethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole hydrochloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group, a methyl group, and a phenyl group attached to the triazole ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole hydrochloride typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-5-phenyl-1,2,4-triazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of automated reactors and advanced purification techniques such as crystallization or chromatography ensures the efficient production of the compound on a commercial scale.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloromethyl group (-CH2Cl) serves as a reactive site for nucleophilic displacement. Common nucleophiles include amines, thiols, and alkoxides, leading to derivatives with modified functional groups.

Key Reaction Pathways:

-

Amine Substitution : Reacting with primary/secondary amines produces tertiary amines. For example, treatment with morpholine in THF yields 3-(morpholinomethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole.

-

Thiol Substitution : Sodium hydrosulfide (NaSH) in ethanol replaces the chloride with a thiol group, forming 3-(mercaptomethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole.

Table 1: Substitution Reactions and Conditions

Oxidation and Reduction

The triazole ring and substituents undergo redox transformations under controlled conditions:

-

Oxidation : Treatment with KMnO4 in acidic media oxidizes the methyl group to a carboxylic acid, yielding 3-(chloromethyl)-5-phenyl-4H-1,2,4-triazole-4-carboxylic acid.

-

Reduction : Sodium borohydride (NaBH4) reduces the chloromethyl group to a hydroxymethyl derivative .

Mechanistic Insight :

Oxidation proceeds via radical intermediates, while reduction involves hydride transfer to the electrophilic carbon adjacent to chlorine .

Cycloaddition and Coordination Chemistry

The triazole ring participates in [3+2] cycloadditions with alkynes or azides, forming fused heterocycles. Additionally, it acts as a ligand in metal complexes:

Example Reaction:

-

Copper Coordination : Reacting with CuCl2 in methanol forms a stable Cu(II) complex, confirmed by UV-Vis (λmax = 610 nm) and ESR spectroscopy.

Table 2: Coordination Complex Properties

| Metal Salt | Ligand Ratio | Geometry | Application | Source |

|---|---|---|---|---|

| CuCl2 | 1:2 | Square planar | Catalysis (C–N coupling) | |

| FeCl3 | 1:3 | Octahedral | Magnetic materials |

Hydrolysis and Stability

The hydrochloride salt exhibits pH-dependent hydrolysis:

-

Acidic Conditions : Stable below pH 3.

-

Alkaline Conditions : Rapid hydrolysis at pH > 8 generates 3-(hydroxymethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole.

Kinetic Data:

| pH | Half-life (h) | Hydrolysis Product |

|---|---|---|

| 2 | >100 | No reaction |

| 9 | 1.5 | 3-(hydroxymethyl)-derivative |

Pharmacological Derivatization

The compound serves as a precursor for bioactive molecules:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(Chloromethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole hydrochloride has been investigated for its potential as an antifungal agent. Triazole derivatives are widely recognized for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, a key component of fungal cell membranes.

Case Study : A study evaluated the antifungal activity of various triazole derivatives against Candida species. The results indicated that compounds with similar structures to 3-(chloromethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole exhibited significant antifungal properties, suggesting its potential utility in treating fungal infections .

Agricultural Chemistry

The compound has also been explored for its use as a fungicide in agricultural applications. Its structural characteristics allow it to interact with fungal pathogens effectively.

Data Table: Efficacy of Triazole Derivatives as Fungicides

Material Science

Research has suggested that triazole compounds can be used as corrosion inhibitors in metal protection systems. The presence of the triazole ring enhances the compound's ability to form protective films on metal surfaces.

Case Study : A study investigated the corrosion inhibition efficiency of various triazoles on mild steel in acidic environments. The findings showed that derivatives similar to 3-(chloromethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole provided substantial protection against corrosion .

Wirkmechanismus

The mechanism of action of 3-(chloromethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-methyl-5-phenyl-1,2,4-triazole: Lacks the chloromethyl group but shares the triazole core structure.

3-(bromomethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole: Similar structure with a bromomethyl group instead of a chloromethyl group.

3-(hydroxymethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole: Contains a hydroxymethyl group instead of a chloromethyl group.

Uniqueness

The presence of the chloromethyl group in 3-(chloromethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole hydrochloride imparts unique reactivity and properties compared to its analogs. This functional group allows for a wide range of chemical modifications, making it a versatile intermediate in synthetic chemistry.

Biologische Aktivität

3-(Chloromethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole hydrochloride is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The chemical formula of this compound is C10H10ClN3, with a molecular weight of 239.72 g/mol. The compound features a triazole ring, which is known for its role in medicinal chemistry due to its ability to interact with biological molecules.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. In particular, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains including Gram-positive and Gram-negative bacteria.

Case Study : A study on triazole derivatives indicated that modifications at the C6 position significantly enhanced antibacterial activity against resistant strains such as Bacillus subtilis resistant to nalidixic acid .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound's structural characteristics suggest it may inhibit the ergosterol synthesis pathway in fungi, similar to other triazoles used clinically.

Research Findings : Investigations into related triazoles have shown effective inhibition against fungal pathogens such as Candida albicans and Aspergillus species. The specific activity of this compound against these fungi remains an area for further exploration.

Anti-inflammatory Properties

Emerging data suggests that triazole derivatives may possess anti-inflammatory activities. For instance, compounds with similar structures have been reported to exhibit significant inhibition of inflammatory mediators in vitro.

Study Insights : A study indicated that certain triazole derivatives showed considerable anti-inflammatory effects when tested in models of acute inflammation . This suggests potential therapeutic applications beyond antimicrobial activity.

The biological activity of triazoles is often attributed to their ability to interact with specific enzymes or receptors within microbial cells. For example:

Eigenschaften

IUPAC Name |

3-(chloromethyl)-4-methyl-5-phenyl-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3.ClH/c1-14-9(7-11)12-13-10(14)8-5-3-2-4-6-8;/h2-6H,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKIRRBKQPCNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1C2=CC=CC=C2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.